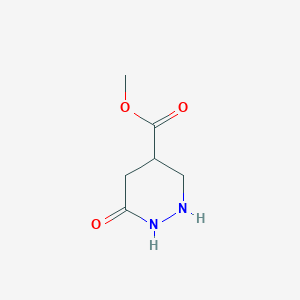

Methyl 6-oxohexahydropyridazine-4-carboxylate

描述

Position within Nitrogen-Containing Heterocyclic Compounds

Methyl 6-oxohexahydropyridazine-4-carboxylate belongs to the hexahydropyridazine family, a subclass of diazines distinguished by a six-membered ring containing two adjacent nitrogen atoms. Unlike fully saturated piperidine (C₅H₁₀NH) or piperazine (C₄H₁₀N₂) systems, this compound exhibits partial unsaturation, with a ketone group at the 6-position introducing electronic asymmetry. This structural feature modulates its reactivity, making it amenable to both nucleophilic and electrophilic transformations. The ester moiety at the 4-position further enhances its utility as a synthetic building block, allowing for subsequent hydrolysis or transesterification reactions.

The compound’s hybridization state places it between aliphatic amines and aromatic heterocycles. Comparative studies with piperazic acid (a six-membered cyclic hydrazino carboxylic acid) reveal shared conformational flexibility, though the presence of the ester group in this compound introduces distinct steric and electronic profiles. This duality enables applications in peptide mimetics and enzyme inhibitor design, where subtle stereoelectronic adjustments are critical for bioactivity.

Historical Development of Hexahydropyridazine Research

The synthesis of hexahydropyridazine derivatives dates to the mid-20th century, with early work by McMillan et al. (1955) demonstrating the condensation of diethyl 2-formylbutanedioate with hydrazine hydrate to yield ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate. However, these methods suffered from low yields and cumbersome purification steps, limiting their scalability. A breakthrough emerged in 2013 with the patent EP2857387A1, which outlined a streamlined four-step synthesis starting from dimethyl 2-methylenebutanedioate. This process involves:

- Cyclocondensation : Reaction of dimethyl 2-methylenebutanedioate with hydrazine to form this compound.

- Oxidation : Conversion to methyl 6-oxo-1H-pyridazine-4-carboxylate using oxidizing agents like bromine or iodine.

- Isolation : Crystallization or chromatographic purification.

- Hydrolysis : Acid- or base-mediated cleavage of the ester to yield 6-oxo-1H-pyridazine-4-carboxylic acid.

This methodology improved yields from <20% to >60%, addressing prior challenges in large-scale production. The development reflects broader trends in heterocyclic synthesis, where atom economy and step efficiency are prioritized.

Structural Relationship to Piperazic Acid Derivatives

Piperazic acid (Pip), a cyclic hydrazino carboxylic acid, shares a six-membered ring framework with this compound but differs in the placement of nitrogen atoms and functional groups. While Pip contains a hydrazine moiety (-NH-NH-) and a carboxylic acid group, the subject compound features adjacent nitrogens in a 1,2-diazine arrangement with ketone and ester substituents. These structural distinctions confer divergent chemical behaviors:

| Feature | This compound | Piperazic Acid |

|---|---|---|

| Ring saturation | Partially unsaturated (one double bond) | Fully saturated |

| Functional groups | Ketone (C=O), ester (COOCH₃) | Carboxylic acid (COOH) |

| Nitrogen arrangement | 1,2-diazine | 1,4-diazine |

The compound’s ketone group enables keto-enol tautomerism, a property absent in piperazic acid, which influences its reactivity in Michael additions and cycloadditions. This tautomerism has been exploited in the synthesis of fused heterocycles, particularly in antiviral and antibacterial agents where ring rigidity modulates target binding.

Significance in Medicinal Chemistry and Drug Development

As a versatile intermediate, this compound has facilitated the synthesis of numerous pharmacologically active compounds. Its ester group serves as a protected carboxylic acid, allowing gradual release of the active moiety during metabolic processes. Recent applications include:

- Antihypertensive agents : Derivatives acting as angiotensin-converting enzyme (ACE) inhibitors.

- Anticancer therapeutics : Metal chelators targeting ribonucleotide reductase.

- Neurological drugs : Modulators of GABA receptors for epilepsy treatment.

The compound’s role in synthesizing 6-oxo-1H-pyridazine-4-carboxylic acid is particularly noteworthy. This carboxylic acid derivative has been incorporated into kinase inhibitors, where its planar structure facilitates π-stacking interactions with ATP-binding pockets. Additionally, the hexahydropyridazine core’s conformational flexibility allows optimization of pharmacokinetic properties, such as blood-brain barrier penetration in neuroactive drugs.

属性

IUPAC Name |

methyl 6-oxodiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h4,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWDQWZWAVSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes to Methyl 6-Oxohexahydropyridazine-4-Carboxylate

Patent Method: Cyclization of Dimethyl 2-Methylenebutanedioate with Hydrazine

The most efficient method, disclosed in EP2857387A1, involves a one-step cyclization reaction between dimethyl 2-methylenebutanedioate and hydrazine hydrate.

Reaction Conditions and Optimization

- Starting Material : Dimethyl 2-methylenebutanedioate, a readily available diester.

- Reagent : Hydrazine hydrate (0.9–1.5 molar equivalents).

- Solvent : 2-Propanol, chosen for its ability to precipitate the product.

- Temperature : 0–10°C to suppress side reactions.

- Yield : 78% after recrystallization.

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated diester, followed by cyclization to form the hexahydropyridazine core. Cooling the reaction mixture minimizes byproduct formation, while stoichiometric control of hydrazine ensures complete conversion.

Experimental Procedure

A suspension of 50 g dimethyl 2-methylenebutanedioate in 300 mL 2-propanol is cooled in an ice bath. Hydrazine hydrate (16.6 g) is added dropwise over 15 minutes, and the mixture is stirred for 6 hours at 0–5°C. The precipitated product is filtered, washed with 2-propanol, and dried under reduced pressure, yielding 39.1 g (78%) of a colorless crystalline solid.

Characterization Data

Prior Art Methods: Challenges and Limitations

McMillan Synthesis (1955)

The first synthesis of related pyridazine derivatives started with diethyl 2-formylbutanedioate and hydrazine hydrate, yielding a mixture of ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate. The desired pyridazine ester was obtained in low yields (≤30%) after distillation, complicating large-scale production.

Jägersten’s Approach

This method employed ethyl (E)-4,4-dimethoxy-3-methyl-but-2-enoate as a starting material, requiring multiple steps, including oxidation with potassium permanganate. The harsh conditions and tedious workup rendered it impractical for industrial use.

Comparative Analysis of Synthetic Methods

| Parameter | Patent Method | McMillan Synthesis | Jägersten’s Method |

|---|---|---|---|

| Starting Material | Dimethyl 2-methylenebutanedioate | Diethyl 2-formylbutanedioate | Ethyl (E)-4,4-dimethoxy-3-methyl-but-2-enoate |

| Steps | 1 | 4 | 3 |

| Yield | 78% | ≤30% | Not reported |

| Purification | Simple filtration | Distillation | Chromatography |

| Scalability | Industrial-friendly | Limited by low yield | Harsh oxidation conditions |

The patent method outperforms prior art in yield, simplicity, and scalability, leveraging a one-step reaction with inexpensive reagents.

Mechanistic Insights and Side Reactions

The cyclization mechanism involves:

- Nucleophilic Attack : Hydrazine attacks the β-carbon of the α,β-unsaturated diester.

- Ring Closure : Intramolecular cyclization forms the pyridazine ring.

- Tautomerization : Keto-enol tautomerism stabilizes the 6-oxo group.

Side products, such as pyrazole derivatives, are minimized by maintaining low temperatures and precise stoichiometry.

化学反应分析

Types of Reactions

Methyl 6-oxohexahydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .

科学研究应用

Medicinal Chemistry

Methyl 6-oxohexahydropyridazine-4-carboxylate has shown potential in the development of pharmaceutical agents. Its derivatives are being investigated for their biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives have also been evaluated for anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .

- CNS Activity : Preliminary studies suggest that certain derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative disorders. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Agrochemical Applications

The compound's structural features make it suitable for use in agrochemicals:

- Pesticide Development : this compound and its derivatives are being explored as potential pesticide agents. Their effectiveness against specific pests can lead to the development of new formulations that are less harmful to beneficial insects and the environment .

- Herbicide Formulations : Research is ongoing into the use of this compound in herbicide formulations. Its ability to inhibit certain plant growth pathways may provide a basis for creating selective herbicides that target invasive species while preserving crops .

Synthetic Applications

The synthesis of this compound itself is notable for its efficiency:

- Synthetic Pathways : The compound can be synthesized through a multi-step reaction involving dimethyl 2-methylenebutanedioate and hydrazine. This process is advantageous because it utilizes readily available starting materials and can be scaled up for industrial applications .

- Intermediate in Organic Synthesis : Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further modifications that can lead to a variety of functionalized products .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound evaluated their antimicrobial efficacy against common pathogens. The results indicated that specific modifications to the compound's structure significantly enhanced its antibacterial properties, particularly against resistant strains of bacteria.

Case Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective effects of selected derivatives in animal models of neurodegeneration. The findings revealed that these compounds could reduce neuronal death and inflammation, suggesting their potential as therapeutic agents in conditions like Alzheimer's disease.

作用机制

The mechanism of action of methyl 6-oxohexahydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Pyridazine Derivatives

The pyridazine core distinguishes Methyl 6-oxohexahydropyridazine-4-carboxylate from other nitrogen-containing heterocycles. Comparisons include:

Key Insight : The partial saturation of the pyridazine ring in the target compound likely reduces aromaticity, increasing susceptibility to nucleophilic attack compared to fully unsaturated analogs .

Methyl Esters and Carbonyl Derivatives

The methyl ester group is a common functional group in organic synthesis. Comparisons with other methyl esters highlight differences in stability and reactivity:

Key Insight : Unlike methyl salicylate, the target compound lacks thermal stability data, complicating its use in high-temperature reactions .

Reactivity and Hydrogen Bonding Patterns

The compound’s ketone and ester groups enable hydrogen bonding, influencing crystallization behavior. Comparisons with similar crystals analyzed via SHELX software reveal:

- Hydrogen Bonding : The compound likely forms intermolecular H-bonds between carbonyl oxygen and NH groups in the pyridazine ring, similar to patterns observed in triazole derivatives .

- Crystallographic Stability : Unlike fully aromatic heterocycles (e.g., pyridine), the partially saturated pyridazine ring may adopt puckered conformations, affecting packing efficiency .

生物活性

Methyl 6-oxohexahydropyridazine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, highlighting its pharmacological properties and applications.

Synthesis

The synthesis of this compound typically involves the reaction of dimethyl 2-methylenebutanedioate with hydrazine, followed by oxidation and hydrolysis steps. The overall process yields a compound that can be further modified for various biological evaluations.

Synthesis Steps:

- Reaction with Hydrazine : Dimethyl 2-methylenebutanedioate is reacted with hydrazine to form the intermediate this compound.

- Oxidation : The intermediate is oxidized using an oxidizing agent (e.g., hydrogen peroxide) to enhance its biological activity.

- Hydrolysis : The final product is isolated through hydrolysis in the presence of an aqueous base or acid, yielding the desired compound in good yields (up to 81% in some cases) .

Biological Activity

This compound has been investigated for its potential therapeutic applications, particularly in anti-HIV and anticancer activities.

Anti-HIV Activity

In a study focused on anti-HIV agents, various derivatives of pyridazine compounds, including this compound, were evaluated for their efficacy against HIV integrase. The results indicated that these compounds exhibited significant antiviral activity at concentrations lower than 150 µM without notable cytotoxicity (CC50 > 500 µM) .

Anticancer Properties

Research has also explored the cytotoxic effects of related compounds derived from pyridazine scaffolds against various cancer cell lines. For instance, certain derivatives demonstrated promising activity against HeLa and HepG2 cell lines, indicating potential as anticancer agents .

Case Studies

- Case Study on Antiviral Efficacy : A series of methyl pyridazine derivatives were synthesized and tested for their ability to inhibit HIV replication. Compound 8b showed the most potent activity with an EC50 of 75 µM, suggesting that modifications to the pyridazine structure can enhance antiviral properties .

- Anticancer Evaluation : Another study evaluated the cytotoxicity of methyl derivatives against different cancer cell lines. The findings revealed that specific substitutions on the pyridazine ring could significantly increase biological activity, leading to further investigations into structure-activity relationships (SAR) .

Data Tables

常见问题

Q. What are the critical parameters for optimizing the synthesis of methyl 6-oxohexahydropyridazine-4-carboxylate?

The synthesis involves multi-step reactions, such as the reaction of dimethyl 2-methylenebutanedioate with hydrazine, requiring precise control of:

- Temperature : Cooling during bromination to prevent thermal degradation .

- Reaction time : Extended times for cyclization steps to ensure ring formation.

- Solvent selection : Use of polar aprotic solvents (e.g., THF) to stabilize intermediates .

Yield optimization often requires iterative adjustments to these parameters, with purity confirmed via HPLC or TLC.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., carbonyl at ~170 ppm) and confirm stereochemistry .

- X-ray crystallography : Resolves the hexahydropyridazine ring conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₁₀N₂O₃) .

Q. How do environmental factors like pH and temperature affect the stability of this compound?

- pH : Degradation occurs under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the ester group .

- Temperature : Stable at 25°C but decomposes above 80°C. Storage at 2–8°C in inert atmospheres is recommended .

Q. What are the recommended safety protocols for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms involving this compound?

- Nucleophilic attack : Monitor reaction progress via UV-Vis or stopped-flow techniques to determine rate constants for hydrazine addition to the carbonyl group .

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track intermediate formation in cyclization steps .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for ring-closure reactions .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility checks : Validate methods across labs using standardized reagents and equipment.

- Impurity profiling : LC-MS identifies byproducts (e.g., uncyclized intermediates) that may skew yields .

- Crystallographic validation : Compare experimental X-ray structures with published data to confirm stereochemical assignments .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug-discovery applications .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Solvent effects : COSMO-RS models predict solubility and stability in alternative solvents .

Q. What advanced techniques validate the compound’s biological activity in drug discovery?

- In vitro assays : Test inhibition of cyclooxygenase (COX) or kinases using ELISA or fluorescence-based assays .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses susceptibility to cytochrome P450 degradation .

- Structure-activity relationships (SAR) : Compare analogs (e.g., ethyl or benzyl derivatives) to optimize potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。